2-{[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE is an organic compound with a complex structure that includes a triazole ring, an allyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multi-step reactions, starting from readily available precursors. One common synthetic route includes:
Formation of the triazole ring through a cyclization reaction involving appropriate hydrazines and aldehydes or ketones.
Introduction of the allyl group via allylation reactions using reagents such as allyl bromide.
Sulfanylation using thiolating agents like thiols or disulfides to attach the sulfanyl group to the triazole core.
Coupling of the synthesized intermediate with phenylacetamide under suitable conditions to obtain the final compound.
Industrial Production Methods: While industrial-scale production methods for this specific compound may not be widely reported, general techniques for large-scale synthesis often involve optimized reaction conditions, continuous flow processes, and the use of catalytic systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The allyl and sulfanyl groups can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the triazole ring or phenyl groups using reagents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings or the triazole moiety.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed: The specific products of these reactions depend on the conditions and reagents used. Oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE is studied for its potential as a building block in organic synthesis, particularly in the development of complex molecular architectures and materials with specific properties.
Biology and Medicine: Biologically, this compound shows promise in pharmacological studies due to its potential anti-inflammatory, antimicrobial, and anticancer activities. Researchers investigate its interactions with biological targets and pathways to explore its therapeutic potential.
Industry: In industry, the compound may be explored for its use in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. Its structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which can modulate the activity of these targets and influence various biological pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Similar compounds include:
4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE
2-{[5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
N-PHENYL-2-{[4-ALLYL-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
These comparisons highlight the versatility and potential of 2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE in various research and application contexts.
Properties
Molecular Formula |
C20H20N4OS |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-[[5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C20H20N4OS/c1-3-12-24-19(16-9-7-8-15(2)13-16)22-23-20(24)26-14-18(25)21-17-10-5-4-6-11-17/h3-11,13H,1,12,14H2,2H3,(H,21,25) |
InChI Key |
XMZWVAYZLWQMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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